molecular formula C18H20O6 B012590 Combretastatin A-1 CAS No. 109971-63-3

Combretastatin A-1

Katalognummer: B012590
CAS-Nummer: 109971-63-3
Molekulargewicht: 332.3 g/mol
InChI-Schlüssel: YUSYSJSHVJULID-WAYWQWQTSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Combretastatin A-1 (CA-1) is a natural product isolated from the plant Combretum caffrum, which is commonly known as the African bush willow. CA-1 is a member of the stilbene family of compounds and has been studied for its potential anticancer and anti-inflammatory properties. It is a potent inhibitor of tubulin polymerization, which is a key process in the growth and division of cancer cells. CA-1 has been studied extensively in laboratory experiments, and is currently under clinical trials for the treatment of various types of cancer.

Wissenschaftliche Forschungsanwendungen

Antitubulin-Mittel

Combretastatine, einschließlich Combretastatin A-1, sind bekannt dafür, zu den potentesten Antitubulin-Mitteln zu gehören . Sie hemmen die Tubulinpolymerisation durch reversible Bindung an die Colchicin-Bindungsstellen .

Antitumoreigenschaften

This compound hat Antitumoreigenschaften gezeigt . Es hemmt das Tumorwachstum durch einen neuartigen antivaskulären und antineogenen Mechanismus, bei dem es den Blutfluss zu den Blutgefäßen stoppt und Nekrose verursacht .

Antioxidative Wirkungen

In-vitro- und In-vivo-Studien an Combretastatinen haben gezeigt, dass diese Verbindungen auch antioxidative Wirkungen haben .

Entzündungshemmende Wirkungen

Es wurde festgestellt, dass Combretastatine, einschließlich this compound, entzündungshemmende Wirkungen haben .

Antimikrobielle Wirkungen

Combretastatine zeigen auch antimikrobielle Wirkungen .

Klinische Studien

Über 20 klinische Studien mit den Phosphat-Prodrogen von Combretastatin A-4 (CA4P) und A-1 (CA1P) zeigten objektive und stabile Ansprechraten gegen viele Tumorarten mit verlängerter Überlebenszeit vieler Patienten .

Behandlung der Akuten Myeloischen Leukämie (AML)

Combretastatin A1 (OXi4503) ist ein Dual-Funktions-Arzneimittel mit vaskulär disruptiven und zytotoxischen Eigenschaften, das in Murin-Xenograft-Modellen der Akuten Myeloischen Leukämie (AML) und in einer früheren Phase-1A-klinischen Studie für rezidivierende/refraktäre (R/R) AML Einzelwirkstoff-Antileukämie-Aktivität gezeigt hat .

Regulierung zellulärer Pfade

Als Ergebnis von Western Blot-Assays an Raw 264.7-Zellen, this compound-Phosphat downreguliert die Proteine, die mit dem p-AKT-Pfad, Mcl-1 und Wnt/β-Catenin zusammenhängen, einschließlich GSK-3βSer9 und β-Catenin <path d="M708.9602478 379.17766339h-128.70369303V19.87985413H928.82905731v273.49534774c0 300.3086176

Wirkmechanismus

Target of Action

Combretastatin A-1 primarily targets the β-subunit of tubulin . Tubulin is a key protein involved in the formation of microtubules, which are essential for maintaining cell structure, motility, intercellular transport, and cell division .

Mode of Action

This compound interacts with its target by binding to the colchicine site on the β-subunit of tubulin . This binding inhibits tubulin polymerization, which prevents cancer cells from producing microtubules . This interaction leads to changes in the shape of vasculature endothelial cells .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the tubulin polymerization pathway . By inhibiting this pathway, this compound disrupts the formation of microtubules, which are crucial for various cellular functions . Additionally, this compound phosphate has been found to down-regulate proteins related to the pathway of p-AKT, Mcl-1, and Wnt/β-catenin, comprising GSK-3βSer9 and β-catenin .

Pharmacokinetics

This compound is a water-soluble prodrug that the body can rapidly metabolize . It is predominantly excreted into urine and feces . The pharmacokinetic profile of this compound is complex, with up to 14 metabolites being detected in the plasma .

Result of Action

The result of this compound’s action is the induction of cell apoptosis in proliferating endothelial cells . This is achieved through the destabilization of tubulin . Additionally, it causes a change in shape in vasculature endothelial cells, leading to a variety of effects that result in necrosis of the tumor core .

Safety and Hazards

Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Zukünftige Richtungen

Combretastatin A-1 has shown promise in preclinical and clinical trials. It is currently designated an orphan drug by the FDA, and is in Phase I clinical trials for relapsed and refractory acute myeloid leukemia and myelodysplastic syndrome . Future studies may focus on tumor genetic mapping, particularly from previous responders, to boost the success of these compounds .

Biochemische Analyse

Biochemical Properties

Combretastatin A-1 plays a significant role in biochemical reactions. It inhibits tubulin polymerization by reversibly binding to the colchicine binding sites . This interaction with tubulin, a globular protein, disrupts the microtubule network within a cell, which is crucial for cell division and intracellular transport .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It inhibits tumor growth by a novel antivascular and antineogenesis mechanism in which it stops blood flows to the blood vessels causing necrosis . It also down-regulates proteins related to the pathway of p-AKT, Mcl-1, and Wnt/β-catenin, comprising GSK-3βSer9 and β-catenin .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. It binds to the colchicine binding sites on tubulin, inhibiting its polymerization and disrupting the microtubule network . This disruption leads to cell cycle arrest and ultimately cell death .

Temporal Effects in Laboratory Settings

Over time, this compound has shown consistent cytotoxic activities against a wide variety of cancer cell lines

Dosage Effects in Animal Models

In murine models, this compound exhibits in vivo efficacy against a wide variety of tumor types

Metabolic Pathways

It is known to interact with tubulin, a key protein in the microtubule network, suggesting it may play a role in cellular metabolism .

Transport and Distribution

Its ability to bind to tubulin suggests it may be transported along the microtubule network .

Subcellular Localization

The subcellular localization of this compound is likely associated with the microtubule network due to its binding affinity for tubulin

Eigenschaften

IUPAC Name

3-methoxy-6-[(Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]benzene-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O6/c1-21-13-8-7-12(16(19)17(13)20)6-5-11-9-14(22-2)18(24-4)15(10-11)23-3/h5-10,19-20H,1-4H3/b6-5-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUSYSJSHVJULID-WAYWQWQTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C=CC2=CC(=C(C(=C2)OC)OC)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=C(C=C1)/C=C\C2=CC(=C(C(=C2)OC)OC)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701028842
Record name Combretastatin A-1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701028842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109971-63-3
Record name Combretastatin A1
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=109971-63-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Combretastatin A-1
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109971633
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Combretastatin A-1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701028842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name COMBRETASTATIN A-1
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2222ATS339
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Combretastatin A-1
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Combretastatin A-1
Reactant of Route 3
Reactant of Route 3
Combretastatin A-1
Reactant of Route 4
Reactant of Route 4
Combretastatin A-1
Reactant of Route 5
Reactant of Route 5
Combretastatin A-1
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Combretastatin A-1

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.